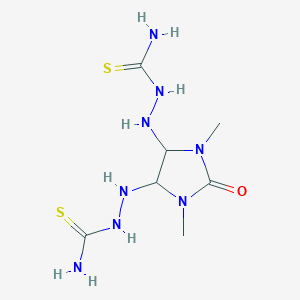
1,3-Dimethyl-4,5-bis(thiosemicarbazido)imidazolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazinecarbothioamide and imidazolidinyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between hydrazine derivatives and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{(Z)-1-{[2-(AMINOCARBOTHIOYL)HYDRAZINO]CARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL}BENZAMIDE
- 2-(2-(AMINOCARBOTHIOYL)HYDRAZINO)-N-(4-CHLOROPHENYL)-2-OXOACETAMIDE
Uniqueness
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C7H16N8OS2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[[5-(2-carbamothioylhydrazinyl)-1,3-dimethyl-2-oxoimidazolidin-4-yl]amino]thiourea |
InChI |
InChI=1S/C7H16N8OS2/c1-14-3(10-12-5(8)17)4(11-13-6(9)18)15(2)7(14)16/h3-4,10-11H,1-2H3,(H3,8,12,17)(H3,9,13,18) |
InChI Key |
AEINPRRQVGRUME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(N(C1=O)C)NNC(=S)N)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11101400.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11101404.png)
![8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11101405.png)
![8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione](/img/structure/B11101417.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-1-hydroxy-3-phenylurea](/img/structure/B11101421.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11101427.png)
![4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11101429.png)
![5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N'-(thiophen-2-ylcarbonyl)furan-2-carbohydrazide](/img/structure/B11101430.png)
![1-[4-tert-butyl-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11101436.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11101440.png)

![[({(1E,2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]propylidene}amino)oxy](phenyl)methanone](/img/structure/B11101449.png)
![2-[4-(2-Methylpropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11101450.png)
![N-(2-Chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11101452.png)
